5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-2-1-3-5(9-4)6(7(12)13)11-10-3/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGMLKVXOSFDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid typically involves:
- Formation of the pyrazolo[4,3-b]pyridine core by cyclization of hydrazinopyridine derivatives with maleate esters.
- Introduction of the chlorine substituent at the 5-position of the pyrazole ring via chlorination.
- Oxidation to form the pyrazole ring system.
- Hydrolysis of ester intermediates to the corresponding carboxylic acid.
This approach is preferred due to its relatively high yields, mild reaction conditions, and straightforward workup.
Stepwise Preparation Method
Alternative Synthetic Routes
- Some methods start from compound V (a precursor) and involve diazotization with sodium nitrite under acidic conditions at low temperatures (0 to 5 °C), followed by cyclization and esterification steps, giving high yields (>90%) under mild conditions.
- The use of dilute sulfuric acid or hydrochloric acid in the hydrolysis step is preferred for ease of handling and purification.
- The cyclization step is often performed in the presence of alkali metal alkoxides such as sodium ethoxide in ethanol, which serves both as base and solvent, streamlining the process.
Detailed Research Findings
Reaction Conditions and Optimization
- The cyclization reaction benefits from controlled temperature (25–100 °C) to optimize yield and minimize side reactions.
- Chlorination with phosphoryl chloride in acetonitrile is preferred for its efficiency and selectivity over other chlorinating agents like phosphorus pentachloride.
- The molar ratios of reagents are critical; for example, using a 1:1 to 1:2 molar ratio of compound V to sodium nitrite in diazotization ensures high conversion without excess reagent waste.
- Hydrolysis under dilute acid conditions avoids harsh conditions that could degrade the pyrazolo[4,3-b]pyridine core.
Yield and Purity
- The overall yield of the multi-step synthesis is generally high, often exceeding 90% in key steps like hydrolysis and cyclization.
- The methods allow for relatively straightforward isolation and purification, often by simple filtration or crystallization, due to the stability of the intermediates and final acid form.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Range/Value | Comments |
|---|---|---|
| Cyclization temperature | 25–100 °C | Controlled heating improves yield |
| Chlorination reagent | Phosphoryl chloride (POCl3) | Preferred for selectivity |
| Chlorination solvent | Acetonitrile | Inert and compatible with POCl3 |
| Base for cyclization | Sodium ethoxide or similar alkoxide | Matches solvent for efficiency |
| Acid for hydrolysis | Dilute H2SO4 or HCl | Mild, easy to handle |
| Molar ratio (compound V : NaNO2) | 1:1 to 1:2 | Optimizes diazotization |
| Yield (hydrolysis step) | >90% | High efficiency, simple workup |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3).
Oxidation: Performed using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Conducted in the presence of palladium catalysts such as Pd(PPh3)4 and bases like triethylamine (Et3N).
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides of the pyrazole ring.
Reduction Products: Dihydro derivatives of the pyrazolopyridine ring.
Coupling Products: Biaryl or aryl-heteroaryl compounds.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is primarily recognized for its role as a building block in the synthesis of bicyclic lactams, which are important in the development of kinase inhibitors. Notably, it has been identified as a precursor for RIP1 kinase inhibitors, which are crucial in targeting cell death pathways and have potential therapeutic applications in diseases such as cancer and neurodegenerative disorders .
Anticancer Research
Recent studies have explored the use of this compound in anticancer therapies. The inhibition of RIP1 kinase is linked to the modulation of necroptosis, a form of programmed cell death that can be exploited to eliminate cancer cells. By designing derivatives of this compound, researchers aim to enhance selectivity and potency against various cancer types .
Neurodegenerative Disease Studies
The compound's ability to modulate cell death pathways has made it a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By influencing RIP1 kinase activity, it may help in developing therapies that protect neuronal cells from apoptosis and necroptosis, thus preserving cognitive function .
Case Study 1: Development of RIP1 Kinase Inhibitors
In a study published in a prominent pharmacology journal, researchers synthesized several derivatives of this compound to evaluate their efficacy as RIP1 kinase inhibitors. The study demonstrated that certain modifications to the chemical structure significantly increased inhibitory activity against RIP1 kinase compared to the parent compound. This highlights the compound's utility as a scaffold for drug design aimed at treating conditions associated with dysregulated necroptosis .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of derivatives derived from this compound in cellular models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death induced by toxic agents, suggesting their potential role in therapeutic strategies for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit kinases by binding to the ATP-binding site, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Table 1: Key Halogenated Pyrazolo-Pyridine Carboxylic Acids
Key Observations :
- Positional Isomerism : Pyrazolo[3,4-b]pyridine isomers (e.g., CAS 1403767-19-0) exhibit distinct electronic properties due to altered nitrogen positioning, influencing binding affinity in target proteins .
Substituted Derivatives with Additional Functional Groups
Table 2: Complex Substituted Analogs
Key Observations :
Table 3: Physicochemical Properties
*XLogP3 values estimated from analogs with similar substituents .
Biological Activity
5-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases by binding to the ATP-binding site, which modulates cell signaling pathways associated with cancer proliferation and apoptosis induction .
- Receptor Binding : It interacts with various receptors, influencing biochemical pathways that may lead to therapeutic effects in neurological disorders and cancer treatment .
Anticancer Properties
Recent studies have demonstrated the potential of this compound as an anticancer agent:
- Cell Proliferation : It has been observed to suppress cell proliferation in several cancer cell lines by inducing apoptosis. For example, in vitro assays indicated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties:
- Neurodegenerative Disorders : The compound has been explored for its ability to enhance neuronal survival in models of neurodegeneration, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating various pyrazolopyridine derivatives, this compound was identified as one of the most potent inhibitors of tumor growth in xenograft models. The study reported a reduction in tumor volume by approximately 50% compared to controls after treatment for four weeks. Mechanistic studies revealed that the compound effectively inhibited the phosphorylation of key proteins involved in cell cycle regulation .
Q & A
Q. How are multi-step synthetic routes designed to minimize byproduct formation in complex derivatives?
- Methodological Answer : Orthogonal protection strategies (e.g., tert-butoxycarbonyl for amines) prevent unwanted side reactions. Process Analytical Technology (PAT) tools (e.g., in situ FTIR) monitor intermediate formation in real time. Design of Experiments (DoE) optimizes parameters like temperature and solvent polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
